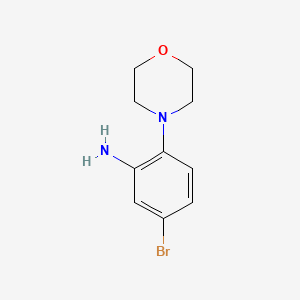

5-Bromo-2-morpholin-4-ylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAINJKOIAULFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406958 | |

| Record name | 5-bromo-2-morpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91062-48-5 | |

| Record name | 5-bromo-2-morpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-morpholin-4-ylaniline: A Key Intermediate in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 5-Bromo-2-morpholin-4-ylaniline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By synthesizing its chemical properties, reactivity, and potential applications, this document serves as a critical resource for leveraging this versatile building block in the synthesis of complex molecular architectures, particularly within the realm of kinase inhibitors.

Introduction: Unveiling a Privileged Scaffold

This compound (CAS No. 91062-48-5) is a substituted aniline derivative that incorporates two key structural motifs highly valued in medicinal chemistry: a bromoaniline core and a morpholine substituent.[1] The bromoaniline moiety provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex biaryl systems. Simultaneously, the morpholine ring is a "privileged" scaffold known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[2][3] This unique combination positions this compound as a strategic intermediate in the synthesis of targeted therapeutics, particularly small molecule kinase inhibitors that form the backbone of modern oncology and immunology treatments.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 91062-48-5 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O | [1] |

| Molecular Weight | 257.13 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Estimated: 30-90 °C | Based on analogs like 5-Bromo-2-methylaniline (33 °C)[6] and 5-Bromo-4-fluoro-2-methylaniline (86-90 °C)[7] |

| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF, with limited solubility in nonpolar solvents and water. | Based on structural analysis |

| Topological Polar Surface Area (TPSA) | 38.49 Ų | [1] (Calculated) |

| LogP (Octanol-Water Partition Coefficient) | 1.8679 | [1] (Calculated) |

The calculated TPSA and LogP values suggest that this molecule possesses a moderate degree of polarity and lipophilicity, characteristics that are often sought after in drug discovery to balance membrane permeability and aqueous solubility.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. 2924-09-6 5-Bromo-2-fluoroaniline AKSci X2182 [aksci.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

An In-Depth Technical Guide to 5-Bromo-2-morpholin-4-ylaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Medicinal Chemistry

5-Bromo-2-morpholin-4-ylaniline, identified by the CAS Number 91062-48-5 , is a substituted aniline derivative that has emerged as a valuable intermediate in the field of medicinal chemistry.[1] Its unique structural architecture, featuring a bromo-substituted phenyl ring coupled with a morpholine moiety, provides a versatile scaffold for the synthesis of complex heterocyclic systems. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes with detailed experimental insights, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors.

The strategic placement of the bromine atom allows for a variety of subsequent chemical transformations, such as palladium-catalyzed cross-coupling reactions, while the morpholine group can enhance aqueous solubility and metabolic stability of the final drug candidates. The aniline functional group serves as a primary nucleophile or a precursor to other functionalities, making this molecule a trifunctional building block for constructing diverse chemical libraries.

Chemical Structure and Physicochemical Properties

The molecular identity of this compound is defined by its specific arrangement of atoms.

Structure:

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 91062-48-5 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O | [1] |

| Molecular Weight | 257.13 g/mol | [1] |

| SMILES | C1=CC(=C(C=C1Br)N)N2CCOCC2 | [1] |

| Topological Polar Surface Area (TPSA) | 38.49 Ų | ChemScene |

| Predicted LogP | 1.8679 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

| Purity | ≥98% (Commercially available) | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis of this compound: A Technical Protocol

While specific, peer-reviewed protocols for the direct synthesis of this compound are not abundantly available, its structure suggests two primary and reliable synthetic strategies. Below is a detailed, representative protocol based on analogous, well-established chemical transformations.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This is a robust, two-step approach ideal for large-scale synthesis. The causality behind this strategy lies in the activation of the aromatic ring by an electron-withdrawing nitro group, which facilitates the displacement of a halogen by the morpholine nucleophile. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.

Caption: Synthetic workflow for SNAr and reduction.

Experimental Protocol:

Step 1: Synthesis of 4-(4-Bromo-2-nitrophenyl)morpholine

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,4-dibromo-2-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in dimethyl sulfoxide (DMSO).

-

Insight: DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which stabilizes the charged Meisenheimer intermediate. Potassium carbonate is a cost-effective base to neutralize the HBr formed during the reaction.

-

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield the desired intermediate.

Step 2: Reduction to this compound

-

Reagent Setup: In a round-bottom flask, suspend 4-(4-Bromo-2-nitrophenyl)morpholine (1.0 eq) and ammonium chloride (NH₄Cl) (4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). Add iron powder (Fe) (5.0 eq).

-

Insight: Iron in the presence of a mild acid like ammonium chloride is a classic, efficient, and economical method for the reduction of aromatic nitro groups. This method is often preferred in industrial settings over catalytic hydrogenation for its cost-effectiveness and safety.

-

-

Reaction: Heat the suspension to reflux (around 80 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern approach offers high selectivity and functional group tolerance, making it suitable for complex molecule synthesis. It involves the direct coupling of an aryl bromide with morpholine using a palladium catalyst and a suitable ligand.

Caption: Synthetic workflow for Buchwald-Hartwig amination.

Experimental Protocol:

-

Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,5-dibromoaniline (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), a phosphine ligand like BINAP (0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle; bulky, electron-rich phosphine ligands like BINAP are often effective for C-N bond formation.

-

-

Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by morpholine (1.2 eq).

-

Reaction: Heat the mixture to reflux (around 110 °C) for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the final product.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly sought-after intermediate for the synthesis of bioactive molecules, particularly in oncology.

Precursor for Kinase Inhibitors

Many FDA-approved and investigational kinase inhibitors feature a substituted aniline core. The aniline nitrogen acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The 5-bromo-2-morpholino scaffold allows for the systematic elaboration of a lead compound.

Example Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates how this compound can be used to synthesize a potential kinase inhibitor through a Suzuki coupling reaction.

Caption: Workflow for kinase inhibitor synthesis.

In this workflow, the bromine atom of this compound is replaced with a heteroaryl group via a Suzuki coupling. This heteroaryl moiety can be designed to occupy other pockets within the kinase active site, thereby increasing potency and selectivity. The morpholine group often projects into the solvent-exposed region, improving the pharmacokinetic properties of the final compound.

Safety and Handling

As with all bromo-aniline derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its versatile structure allows for the creation of diverse libraries of compounds, particularly for targeting protein kinases. The synthetic routes outlined in this guide, based on robust and well-understood chemical principles, provide a reliable foundation for its preparation in a research or process chemistry setting. As the demand for novel targeted therapies continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

-

Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-morpholin-4-ylaniline

Introduction: The Significance of the Morpholinoaniline Scaffold in Modern Drug Discovery

5-Bromo-2-morpholin-4-ylaniline (CAS No. 91062-48-5) is a key heterocyclic building block in medicinal chemistry. The molecule incorporates two critical pharmacophores: a bromoaniline moiety and a morpholine ring. Bromoanilines are versatile intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions or nucleophilic substitutions.[1] The morpholine heterocycle is a ubiquitous structural motif in a vast array of approved drugs and clinical candidates, prized for its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2] The strategic combination of these fragments in this compound makes it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neuroscience. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Strategic Synthetic Approaches: A Comparative Analysis

The construction of the C-N bond between the aniline ring and the morpholine nitrogen is the central challenge in the synthesis of this compound. Two primary, powerful, and widely adopted methodologies are particularly well-suited for this transformation: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these routes is often dictated by the availability and reactivity of the starting materials, as well as considerations of cost, scale, and functional group tolerance.

I. Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][4][5] This method is renowned for its broad substrate scope, high efficiency, and functional group tolerance, making it a preferred strategy in contemporary organic synthesis.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an appropriately substituted dibromo- or bromo-iodoaniline) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amido complex.

-

Reductive Elimination: The desired arylamine product is formed by the reductive elimination of the C-N bond, regenerating the Pd(0) catalyst.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, as it influences the rate of each step in the catalytic cycle and stabilizes the palladium intermediates. Bulky, electron-rich phosphine ligands, such as BINAP or XPhos, are commonly employed to promote the reaction.[6][7]

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

A plausible route to this compound using this methodology would start from 2,4-dibromoaniline. The regioselectivity of the reaction is a key consideration. The bromine atom at the 2-position is ortho to the activating amino group, which could influence its reactivity. However, steric hindrance from the amino group might favor the reaction at the more accessible 4-position. To achieve the desired 2-substitution, careful optimization of the ligand, base, and reaction conditions would be necessary. An alternative starting material could be 5-bromo-2-iodoaniline, leveraging the higher reactivity of the carbon-iodine bond for selective coupling.[7]

Disclaimer: The following is a representative protocol based on established procedures for similar transformations and has not been specifically optimized for the synthesis of this compound.

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dibromoaniline (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add cesium carbonate (Cs₂CO₃, 2.0 equiv.) as the base, followed by anhydrous toluene as the solvent. Then, add morpholine (1.2 equiv.).

-

Reaction Conditions: The reaction mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and the palladium catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / BINAP | A common and effective catalyst system for C-N cross-coupling.[6] |

| Base | Cs₂CO₃ | A strong, non-nucleophilic base that effectively deprotonates the amine. |

| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction temperature. |

| Temperature | 100-110 °C | Provides the necessary thermal energy to drive the catalytic cycle. |

II. Nucleophilic Aromatic Substitution (SNAr): A Classic and Cost-Effective Strategy

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile (morpholine) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The presence of a nitro group (-NO₂) is particularly effective at activating the ring for SNAr due to its strong electron-withdrawing nature through both inductive and resonance effects.

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism for the SNAr reaction.

A practical SNAr approach to this compound would likely start from a precursor such as 1,4-dibromo-2-nitrobenzene. In this case, the nitro group strongly activates the ortho- and para-positions for nucleophilic attack. The bromine at the 4-position is para to the nitro group, while the bromine at the 1-position is ortho. Morpholine would preferentially displace one of the bromine atoms. The subsequent reduction of the nitro group to an amine would yield the final product.

An alternative and potentially more regioselective starting material would be 2,5-dibromonitrobenzene. Here, the nitro group activates the C2-bromo for substitution. Subsequent reduction of the nitro group would yield the target molecule.

Disclaimer: This protocol is a representative example based on established procedures for similar SNAr reactions and subsequent nitro group reductions.

Step 1: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-dibromo-2-nitrobenzene (1.0 equiv.) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add morpholine (2.0-3.0 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to yield 4-(4-bromo-2-nitrophenyl)morpholine.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Suspend the 4-(4-bromo-2-nitrophenyl)morpholine (1.0 equiv.) in a solvent mixture, such as ethanol and water.

-

Addition of Reducing Agent: Add a reducing agent, such as iron powder (Fe, 5.0 equiv.) and ammonium chloride (NH₄Cl, 1.0 equiv.).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reduction can be monitored by the disappearance of the yellow color of the nitro compound.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through Celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.

| Parameter | Condition (Step 1) | Rationale (Step 1) | Condition (Step 2) | Rationale (Step 2) |

| Starting Material | 1,4-Dibromo-2-nitrobenzene | Nitro group activates the ring for SNAr. | 4-(4-Bromo-2-nitrophenyl)morpholine | Intermediate from Step 1. |

| Nucleophile/Reagent | Morpholine | The nitrogen nucleophile for the C-N bond formation. | Fe / NH₄Cl | A classic, cost-effective, and efficient reducing system for nitro groups. |

| Base/Catalyst | K₂CO₃ | Neutralizes the HBr formed during the reaction. | - | Not applicable. |

| Solvent | Ethanol or DMSO | Polar aprotic solvents that facilitate SNAr reactions. | Ethanol/Water | A common solvent system for iron-mediated reductions. |

| Temperature | 80-120 °C | Provides energy to overcome the activation barrier of the SNAr reaction. | Reflux | Ensures a sufficient rate for the reduction reaction. |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques would be employed.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm range with characteristic splitting patterns. Two distinct triplets for the morpholine protons, one shifted downfield (adjacent to nitrogen) and one upfield (adjacent to oxygen). A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom showing a characteristic chemical shift. Two signals for the morpholine carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₃BrN₂O (257.13 g/mol ), with a characteristic isotopic pattern for bromine (M+ and M+2 peaks in approximately a 1:1 ratio). |

| Purity (HPLC) | >98% |

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through either Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution. The Buchwald-Hartwig approach offers a modern, highly versatile, and often higher-yielding route, albeit with the cost of palladium catalysts and specialized ligands. The SNAr pathway, on the other hand, represents a more classical and cost-effective method, particularly amenable to large-scale synthesis, provided a suitably activated starting material is available. The choice of synthetic strategy will ultimately depend on the specific requirements of the research or development program. The availability of this key intermediate through robust and scalable synthetic routes will continue to fuel the discovery and development of novel, morpholine-containing drug candidates with the potential to address unmet medical needs.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with... [Link]

-

PMC - NIH. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. 1175948-78-3|2-Bromo-5-(morpholin-4-yl)aniline|BLD Pharm [bldpharm.com]

- 5. 5-BROMO-2-IODO-M-XYLENE(206559-43-5) 1H NMR [m.chemicalbook.com]

- 6. 1494998-38-7|5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline|BLD Pharm [bldpharm.com]

- 7. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

5-Bromo-2-morpholin-4-ylaniline molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2-morpholin-4-ylaniline (CAS: 91062-48-5) for Advanced Research Applications

Executive Summary

This compound is a substituted aniline derivative that serves as a crucial and versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature—possessing a nucleophilic aniline amine, a readily displaceable bromide for cross-coupling reactions, and a morpholine moiety that often enhances pharmacokinetic properties—makes it a highly valuable intermediate. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol with mechanistic insights, its strategic applications in drug discovery, and essential safety and handling information for laboratory professionals. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective utilization.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is critical for its application in synthesis and research. The key identifiers and computed properties for this compound are summarized below.

Core Properties

The foundational data for this compound provides the basis for all stoichiometric and analytical calculations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂O | [1] |

| Molecular Weight | 257.13 g/mol | [1] |

| CAS Number | 91062-48-5 | [1] |

| Common Synonym | 5-Bromo-2-morpholinoaniline | [1] |

Structural and Computed Properties

Computational descriptors are essential for predicting the compound's behavior in biological systems and for designing synthetic routes. These properties, such as LogP and Topological Polar Surface Area (TPSA), are predictive of a molecule's solubility, permeability, and overall drug-likeness.

| Computational Descriptor | Value | Significance |

| SMILES | C1=CC(=C(C=C1Br)N)N2CCOCC2 | A machine-readable line notation of the chemical structure.[1] |

| Topological Polar Surface Area (TPSA) | 38.49 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.8679 | Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability.[1] |

| Hydrogen Bond Acceptors | 3 | The number of atoms that can accept hydrogen bonds, influencing solubility and receptor binding.[1] |

| Hydrogen Bond Donors | 1 | The number of atoms that can donate hydrogen bonds, influencing solubility and receptor binding.[1] |

| Rotatable Bonds | 1 | A measure of molecular flexibility, which can impact binding affinity to target proteins.[1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the availability of commercial starting materials and the reaction's reliability.

Retrosynthetic Rationale

The logical disconnection for this molecule involves breaking the C-N bond between the aniline ring and the morpholine nitrogen. This leads to two commercially available or easily synthesized precursors: a di-halogenated benzene derivative (e.g., 2,4-dibromoaniline or 1,4-dibromo-2-nitrobenzene) and morpholine. The SNAr pathway is viable because the bromine atom ortho to the electron-donating amine group and para to the other bromine is activated towards substitution by a nucleophile like morpholine.

Example Experimental Protocol: Synthesis via SNAr

This protocol describes a representative method for synthesizing this compound.

Materials:

-

2,4-Dibromoaniline

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dibromoaniline (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq).

-

Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Morpholine serves as both the nucleophile and, in excess, can act as a solvent.

-

-

Solvent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2,4-dibromoaniline.

-

Causality: DMSO is a polar aprotic solvent, which is ideal for SNAr reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity. Its high boiling point allows the reaction to be heated to accelerate the rate.

-

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Causality: The addition of water quenches the reaction and dissolves the inorganic salts (K₂CO₃, KBr). The desired product is more soluble in the organic solvent (EtOAc) and is thus extracted from the aqueous layer.

-

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: Washing with water removes residual DMSO, while the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an exceptionally useful scaffold for building molecular libraries. The aniline nitrogen and the aryl bromide provide two orthogonal points for chemical modification.

Role as a Synthetic Intermediate

-

Palladium Cross-Coupling Reactions: The aryl bromide is a prime handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents at this position, enabling systematic Structure-Activity Relationship (SAR) studies. The use of bromo aniline derivatives is common in the synthesis of complex heterocyclic compounds with potential therapeutic applications.[2][3][4][5]

-

Amide Bond Formation: The aniline nitrogen can be readily acylated or can participate in reductive amination to introduce diverse side chains. This is a fundamental transformation in medicinal chemistry for probing interactions with biological targets.

-

Precursor to Bioactive Molecules: Aniline and morpholine moieties are prevalent in a vast number of FDA-approved drugs and clinical candidates, particularly kinase inhibitors. The morpholine group often improves aqueous solubility and metabolic stability. For instance, related 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their anticancer activity.[6]

Logical Diversification Pathways

Sources

- 1. chemscene.com [chemscene.com]

- 2. media.neliti.com [media.neliti.com]

- 3. sciencescholar.us [sciencescholar.us]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 5-Bromo-2-morpholin-4-ylaniline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Bromo-2-morpholin-4-ylaniline, a compound of interest in contemporary drug discovery and development. In the absence of extensive public data on its solubility, this document establishes a predictive framework based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility in various organic solvents, ensuring scientific rigor and reproducibility. This guide is designed to empower researchers, chemists, and formulation scientists with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug candidate's ultimate success. It governs not only the feasibility of chemical synthesis and purification but also critically influences a compound's bioavailability, formulation strategies, and overall therapeutic efficacy.[1] this compound, a substituted aniline derivative, presents a unique molecular architecture that necessitates a thorough understanding of its solubility characteristics. This guide delves into the theoretical underpinnings of its solubility and provides robust experimental protocols for its precise measurement.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for predicting its behavior in different solvent systems. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 91062-48-5 | [2] |

| Molecular Formula | C₁₀H₁₃BrN₂O | [2] |

| Molecular Weight | 257.13 g/mol | [2] |

| Calculated logP | 1.8679 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

The calculated octanol-water partition coefficient (logP) of 1.8679 suggests a degree of lipophilicity, indicating that the compound is likely to have some solubility in organic solvents. The presence of hydrogen bond donors and acceptors points to the potential for interactions with polar solvents.[3][4][5]

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This concept is rooted in the intermolecular forces between solute and solvent molecules. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.

The molecular structure of this compound features a combination of polar and non-polar moieties that will dictate its solubility profile:

-

Aromatic Ring and Bromine Atom: The brominated benzene ring is a significant non-polar component, contributing to the molecule's lipophilicity and suggesting solubility in non-polar and moderately polar aprotic solvents.

-

Morpholine and Aniline Groups: The morpholine ring, with its ether linkage and tertiary amine, along with the primary aniline amine, introduces polarity and the capacity for hydrogen bonding.[7] The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aniline N-H group can act as a hydrogen bond donor. These functional groups suggest a degree of solubility in polar protic and aprotic solvents.[3][4][5][8]

Based on this structural analysis, a qualitative prediction of solubility in various organic solvents can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Good | Capable of hydrogen bonding with the amine and morpholine groups.[8] |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Good to Moderate | Can engage in dipole-dipole interactions with the polar functional groups.[8] |

| Non-Polar (e.g., Hexane, Toluene) | Moderate to Low | The non-polar aromatic ring and bromine will interact favorably, but the polar groups will limit high solubility. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Good | These solvents have a moderate polarity that can effectively solvate both the polar and non-polar regions of the molecule. |

It is imperative to note that while theoretical predictions are valuable for initial guidance, empirical determination is essential for obtaining accurate and actionable solubility data.[9][10]

Experimental Determination of Solubility

To ensure the generation of reliable and reproducible solubility data, standardized experimental protocols are crucial. The following sections detail two widely accepted and robust methods for determining the solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a classic and highly reliable technique for determining thermodynamic solubility.[11] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation: To a series of glass vials, add an excess amount of this compound to ensure that a solid phase remains at equilibrium. The exact amount should be enough to be visually present but not so much as to significantly alter the solvent volume.[11]

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. For finer particles, centrifugation at a controlled temperature is recommended.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and sensitivity. Alternatively, UV-Vis spectrophotometry or gravimetric analysis (after careful solvent evaporation) can be employed.

UV-Vis Spectrophotometry for Rapid Solubility Screening

For a more high-throughput approach, particularly in early-stage discovery, UV-Vis spectrophotometry can be a valuable tool for estimating solubility, provided the compound has a distinct chromophore.[1][13][14]

Caption: Workflow for Solubility Determination using UV-Vis Spectrophotometry.

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the λmax.[13]

-

Prepare a Calibration Curve:

-

Create a stock solution of this compound of a known high concentration in the chosen solvent.

-

Perform a series of serial dilutions to generate at least five standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.[15]

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution of this compound in the solvent as described in the Shake-Flask Method (steps 1-5).

-

Accurately dilute the clear supernatant with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Solubility:

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and the associated organic solvents.

-

This compound: Based on data for similar aniline compounds, it should be handled with care. It is classified as harmful if swallowed (H302).[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Organic Solvents: All organic solvents used should be handled in a fume hood, and appropriate PPE should be worn. Consult the Safety Data Sheet (SDS) for each specific solvent for detailed handling and disposal information.

Conclusion

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

ChemRxiv. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Cambridge Open Engage. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-2-morpholin-4-ylnicotinic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. chemscene.com [chemscene.com]

- 3. tutorchase.com [tutorchase.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. researchgate.net [researchgate.net]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Morpholino Aniline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholino aniline scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of groundbreaking therapeutics across a spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds. We will traverse the timeline from the initial synthesis of the core structure to its elaboration into blockbuster drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib. This guide will dissect the key scientific milestones, elucidate the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, we will delve into the intricate mechanisms of action, visualized through detailed signaling pathway diagrams, and present a forward-looking perspective on the future of morpholino aniline compounds in drug discovery.

Introduction: The Morpholino Aniline Moiety - A Marriage of Versatility and Potency

The morpholino aniline scaffold, characterized by a morpholine ring appended to an aniline moiety, represents a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The morpholine ring, with its ether and secondary amine functionalities, imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The aniline component provides a versatile handle for synthetic modification, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles. This unique combination of features has propelled the morpholino aniline scaffold to the forefront of drug discovery, leading to the development of agents with antibacterial, anticancer, and other therapeutic properties.

A Historical Odyssey: From Laboratory Curiosity to Life-Saving Medicines

The journey of morpholino aniline compounds from their inception to their current status as indispensable therapeutic agents is a testament to the power of synthetic chemistry and rational drug design.

Early Synthesis and Initial Explorations

The foundational 4-morpholinoaniline core is synthesized through a straightforward nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group. One common method involves the reaction of 4-fluoronitrobenzene with morpholine, followed by catalytic hydrogenation to yield 4-morpholinoaniline.[1]

While the precise date of the very first synthesis of 4-morpholinoaniline is not prominently documented in readily available historical accounts, its utility as a chemical intermediate was recognized in the mid-20th century. Early studies likely focused on its properties as a dye intermediate or a building block in polymer chemistry, with its significant pharmacological potential remaining largely untapped for several decades.

The Antibacterial Breakthrough: The Dawn of the Oxazolidinones and Linezolid

The true therapeutic potential of the morpholino aniline scaffold was unveiled with the advent of the oxazolidinone class of antibiotics. In the face of rising antimicrobial resistance, researchers at Pharmacia & Upjohn (now part of Pfizer) embarked on a quest for novel antibacterial agents with a unique mechanism of action. This research culminated in the synthesis and development of Linezolid (Zyvox®), the first clinically approved oxazolidinone antibiotic in 2000.

Linezolid's structure features a 3-fluoro-4-morpholinoaniline moiety, which is crucial for its antibacterial activity and pharmacokinetic profile. The presence of the fluorine atom enhances its potency, while the morpholine ring contributes to its favorable solubility and metabolic stability.[2][]

A New Paradigm in Cancer Therapy: The Rise of Kinase Inhibitors and Gefitinib

Almost concurrently with the developments in the antibacterial arena, the morpholino aniline scaffold was making significant inroads into oncology. The discovery that aberrant signaling through receptor tyrosine kinases (RTKs) is a major driver of cancer progression spurred the development of small molecule kinase inhibitors.

AstraZeneca's research in this area led to the development of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib features a 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline core. The morpholino aniline fragment plays a critical role in binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its activity.[4][5] The approval of Gefitinib in 2003 for the treatment of non-small cell lung cancer (NSCLC) marked a paradigm shift towards targeted cancer therapy.

Deciphering the Mechanism of Action: How Morpholino Anilines Exert Their Therapeutic Effects

The diverse biological activities of morpholino aniline compounds stem from their ability to interact with distinct molecular targets. The two most prominent examples, Linezolid and Gefitinib, showcase this versatility.

Linezolid: Arresting Bacterial Protein Synthesis

Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria.[6][7] Unlike many other antibiotics that target later stages of protein synthesis, Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][8] This unique mechanism of action makes Linezolid effective against a broad range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Gefitinib: Blocking Aberrant Cancer Cell Signaling

Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[4] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[5][9][10] This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring activating EGFR mutations.

Structure-Activity Relationships (SAR): Tailoring the Scaffold for Optimal Performance

The extensive synthetic exploration of the morpholino aniline scaffold has led to a deep understanding of the structural features that govern its biological activity.

SAR of Morpholino Aniline-Based Antibacterial Agents

For the oxazolidinone class of antibiotics, key SAR insights include:

-

The N-Aryl Oxazolidinone Core: This is essential for antibacterial activity.

-

The C-5 Side Chain: The nature of the substituent at the C-5 position of the oxazolidinone ring is critical for potency and spectrum of activity. An acetamidomethyl group, as seen in Linezolid, is optimal.

-

The 3-Fluoro-4-morpholinoaniline Moiety: The fluorine atom at the 3-position of the aniline ring significantly enhances antibacterial potency. The morpholine ring at the 4-position contributes to favorable pharmacokinetic properties.[11]

SAR of Morpholino Aniline-Based Kinase Inhibitors

In the context of kinase inhibitors like Gefitinib, the following SAR principles are important:

-

The Quinazoline Core: This serves as a scaffold for positioning the key interacting groups within the ATP-binding pocket of the kinase.

-

The 4-Anilino Moiety: This group is crucial for binding to the hinge region of the kinase domain. Substitutions on the aniline ring, such as the chlorine and fluorine atoms in Gefitinib, are critical for potency and selectivity.

-

The 6- and 7-Substituents on the Quinazoline Ring: These positions can be modified to enhance solubility, cell permeability, and target engagement. The morpholinoalkoxy side chain at the 6-position of Gefitinib improves its pharmacokinetic profile.[12]

Experimental Protocols: A Practical Guide to the Synthesis and Evaluation of Morpholino Aniline Compounds

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a key morpholino aniline intermediate and a representative final compound, as well as a standard biological assay.

Synthesis of 3-Fluoro-4-morpholinoaniline

This protocol describes a common and efficient method for the synthesis of the key intermediate, 3-fluoro-4-morpholinoaniline.[13][14]

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent (e.g., dimethyl sulfoxide), add morpholine and a base (e.g., potassium carbonate).

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 4-(2-fluoro-4-nitrophenyl)morpholine.

-

Purification: Purify the crude product by column chromatography or recrystallization.

-

Reduction: Dissolve the purified 4-(2-fluoro-4-nitrophenyl)morpholine in a suitable solvent (e.g., ethanol or methanol) and add a catalyst (e.g., 10% palladium on carbon).

-

Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC or HPLC).

-

Final Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-morpholinoaniline.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of morpholino aniline compounds on cancer cell lines.[15]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data: A Snapshot of Biological Activity

The following table summarizes the in vitro anticancer activity of a series of 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line.[15][16][17]

| Compound | R1 | R2 | IC50 (µM) against HepG2 |

| 3a | H | H | > 30 |

| 3b | Cl | H | > 30 |

| 3c | OCH2(3-F-Ph) | Cl | 11.42 |

| 3d | OPh | H | 8.50 |

| 3e | O(4-F-Ph) | H | 12.76 |

Data extracted from Al-Sheikh et al., RSC Adv., 2024, 14, 3304-3313.[15][16][17]

Challenges and Future Directions: The Road Ahead for Morpholino Aniline Compounds

Despite their remarkable success, the development of morpholino aniline-based drugs is not without its challenges. Acquired drug resistance is a significant hurdle for both Linezolid and Gefitinib. In the case of Linezolid, resistance can arise from mutations in the 23S rRNA.[2] For Gefitinib, secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can abrogate drug binding.

Future research in this area will likely focus on:

-

Overcoming Drug Resistance: The design of next-generation morpholino aniline compounds that can overcome known resistance mechanisms is a high priority.

-

Expanding the Therapeutic Landscape: Exploring the potential of the morpholino aniline scaffold against other therapeutic targets, such as other kinases, proteases, and epigenetic modulators.

-

Improving Drug Delivery and Targeting: The development of novel drug delivery systems to enhance the therapeutic index of morpholino aniline compounds and enable targeted delivery to diseased tissues.

-

Harnessing New Synthetic Methodologies: The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, to streamline the synthesis of complex morpholino aniline derivatives.

Conclusion

The morpholino aniline scaffold has carved an indelible mark on the landscape of medicinal chemistry. From its humble beginnings as a synthetic intermediate to its central role in blockbuster drugs, its journey exemplifies the power of chemical innovation in addressing unmet medical needs. The deep understanding of its synthesis, mechanism of action, and structure-activity relationships, as detailed in this guide, provides a solid foundation for the continued development of this privileged scaffold. As researchers continue to unlock the full potential of morpholino aniline compounds, we can anticipate the emergence of new and improved therapies for a wide range of diseases in the years to come.

References

- Swain, A., et al. (2023). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 43(7), 1645-1651.

- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012–. Linezolid.

- BOC Sciences. (n.d.).

- Patsnap. (2024, July 17).

- Patsnap. (2024, July 17).

- Shinabarger, D., et al. (1999). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 43(7), 1645-1651.

- BenchChem. (2025, October 7). Gefitinib (ZD1839): Unraveling EGFR Inhibition in Tumor-Stroma Interactions.

- BenchChem. (n.d.).

- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313.

- Al-Sheikh, A., et al. (2024, January 4). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- Arı, E., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- Sordella, R., et al. (2004). Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells. Clinical Cancer Research, 10(21), 7352-7359.

- Sordella, R., et al. (2004).

- Al-Sheikh, A., et al. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing.

- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google P

- ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.

- ChemicalBook. (n.d.). 4-Morpholinoaniline CAS#: 2524-67-6.

- BenchChem. (n.d.). Synthesis routes of 4-Morpholinoaniline.

- Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686.

- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1739-1750.

- Li, Y. F. (2015). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Journal of Drug Discovery, Development and Delivery, 2(1), 1008.

- Al-Suhaimi, K. S., et al. (2025, June 30). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.

- Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

- Papa, E., et al. (2007). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. Environmental Toxicology and Chemistry, 26(4), 639-646.

- National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem.

- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313.

- ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid (Zyvox), the anticoagulant blood thinner Rivaroxaban (Xarelto) and the investigational antineoplastic drugs Entospletinib and Momelotinib.

- Reisman, S. E., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(6), 2739-2751.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Chen, Y.-L., et al. (2023).

- Boschelli, D. H., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 44(23), 3965-3977.

- Chu, D. T., et al. (1990). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 33(5), 1370-1374.

- Ghasemi, J., & Saaidpour, S. (2010). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Current Pharmaceutical Analysis, 6(3), 162-171.

- Wang, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(19), 6524.

- de Oliveira, C. S., et al. (2022). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 27(19), 6524.

- Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics, 1-22.

- San-Martín, C., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Antibiotics, 10(8), 920.

- Al-Zoubi, R. M., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. Bioorganic & Medicinal Chemistry Letters, 47, 128205.

- Huang, R., et al. (2021). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. Toxicological Sciences, 181(2), 194-210.

- National Center for Biotechnology Information. (n.d.). Benzenamine, 4-(4-morpholinyl)-. PubChem.

Sources

- 1. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]

- 2. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 5. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]

- 6. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 8. journals.asm.org [journals.asm.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 12. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 15. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

physical appearance and stability of 5-Bromo-2-morpholin-4-ylaniline

An In-Depth Technical Guide to the Physical and Chemical Characterization of 5-Bromo-2-morpholin-4-ylaniline

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 91062-48-5), a substituted aniline of significant interest in synthetic chemistry and drug discovery. Recognizing the limited publicly available data for this specific molecule, this document synthesizes direct information with expert analysis derived from structurally similar compounds. It offers researchers, scientists, and drug development professionals a foundational understanding of its appearance, solubility, and thermal characteristics, alongside a robust framework for assessing its chemical stability through forced degradation studies. The included protocols are designed to be self-validating, providing a practical guide for establishing a comprehensive stability profile.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a brominated aniline core and a morpholine substituent. Substituted anilines are crucial building blocks in the synthesis of a wide array of fine chemicals, including dyes, agrochemicals, and particularly, active pharmaceutical ingredients (APIs)[1][2]. The specific combination of a reactive bromine atom (amenable to cross-coupling reactions), an aniline amine group (for amide bond formation and other nucleophilic substitutions), and a saturated morpholine heterocycle imparts a unique set of properties relevant for medicinal chemistry applications.

This guide establishes the foundational physicochemical and stability profile of this compound, critical for its effective handling, formulation, and integration into synthetic workflows.

Chemical Structure and Identifiers:

-

IUPAC Name: 5-Bromo-2-(morpholin-4-yl)aniline

-

CAS Number: 91062-48-5[3]

-

Molecular Formula: C₁₀H₁₃BrN₂O[3]

-

Molecular Weight: 257.13 g/mol [3]

Physicochemical Properties

A precise understanding of a compound's physical properties is paramount for its application in a laboratory or manufacturing setting.

Physical State and Appearance

Based on vendor data and analysis of closely related substituted anilines, this compound is a solid at ambient temperature (20-25°C)[3]. While specific morphology data is unavailable, analogous compounds like 4-Bromoaniline and 5-Bromo-4-fluoro-2-methylaniline exist as white to off-white or pale purple crystalline solids or powders[1][4]. Therefore, it is reasonable to expect this compound to present as a crystalline powder, with color potentially ranging from white to light brown or purple, depending on purity and the presence of trace oxidized impurities.

Solubility Profile

The solubility of a compound dictates its utility in different reaction and formulation solvents. The molecular structure, with a hydrophobic bromo-phenyl ring and a more polar morpholine and amine functionality, suggests a mixed solubility profile.

-

Aqueous Solubility: Expected to be slight to moderate. While the parent 4-bromoaniline is only slightly soluble in water, the presence of the morpholine ring, with its oxygen and nitrogen heteroatoms capable of hydrogen bonding, should enhance aqueous solubility compared to simpler analogs[1][5].

-

Organic Solubility: Predicted to be high in common polar aprotic and protic organic solvents. Similar to other bromoanilines, good solubility is anticipated in solvents such as ethanol, chloroform, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)[1][5].

A summary of key physicochemical properties, including data from structural analogs for context, is presented below.

| Property | This compound | 4-Bromoaniline (Analog) | 5-Bromo-2-methylaniline (Analog) |

| CAS Number | 91062-48-5[3] | 106-40-1[6] | 39478-78-9 |

| Molecular Formula | C₁₀H₁₃BrN₂O[3] | C₆H₆BrN[1] | C₇H₈BrN |

| Molecular Weight | 257.13 g/mol [3] | 172.02 g/mol [1] | 186.05 g/mol |

| Appearance | Solid (predicted) | White to off-white crystalline solid[1] | Solid |

| Melting Point | Data not available | 66-68 °C[1] | 33 °C |

| Boiling Point | Data not available | 243 °C[1] | 139 °C / 17 mmHg |

| Purity (Typical) | ≥98%[3] | ≥98%[1] | 97% |

Chemical Stability and Handling

The stability of a chemical intermediate is a critical parameter that influences its shelf-life, potential degradation pathways, and the reliability of experimental outcomes.

Storage and Handling Recommendations

Aniline derivatives are often susceptible to degradation via oxidation and light. The amino group can be readily oxidized, often leading to discoloration.

-

Storage: The recommended storage condition is sealed in a dry environment at 2-8°C[3]. To maximize long-term stability, storage in an amber vial under an inert atmosphere (e.g., nitrogen or argon) is strongly advised to protect against air and light.

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or chemical fume hood. Standard personal protective equipment (gloves, safety glasses) should be worn[6]. The compound is classified as harmful if swallowed (H302)[3].

Forced Degradation: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development used to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than those used for accelerated stability testing[7][8]. These studies are essential for developing stability-indicating analytical methods, identifying potential degradants, and elucidating degradation pathways[7][9].

The primary stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermolysis[10][11].

Figure 1: Workflow for a forced degradation study.

Predicted Degradation Pathways

-

Oxidative Degradation: The aniline moiety is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or polymeric impurities, often resulting in sample discoloration.

-

Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the morpholine ring, although this is less likely than oxidation of the aniline.

-